2-(3,4-dimethoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
Historical Development of Benzothiophene Derivatives in Medicinal Chemistry
Benzothiophene, a bicyclic heteroaromatic system comprising fused benzene and thiophene rings, has emerged as a privileged scaffold in drug discovery due to its structural versatility and bioisosteric relationship with indole and naphthalene. Early medicinal chemistry efforts in the 1960s–1980s focused on exploiting benzothiophene’s aromatic π-system for interactions with biological targets, leading to the development of first-generation compounds like raloxifene (a selective estrogen receptor modulator). The 1990s marked a paradigm shift with advancements in transition-metal-catalyzed synthesis, enabling precise functionalization at the C2, C3, and C5 positions of the benzothiophene core. For example, palladium-catalyzed cyclization techniques allowed the synthesis of 2-alkenylbenzothiophenes with up to 82% yield, expanding structure-activity relationship (SAR) exploration.
Recent decades have seen benzothiophene derivatives validated across therapeutic areas:
The scaffold’s adaptability is further demonstrated by its incorporation into FDA-approved drugs like sertaconazole (antifungal) and zileuton (asthma). However, challenges remain in optimizing metabolic stability, as the thiophene sulfur can undergo oxidation to sulfoxides, potentially altering pharmacokinetic profiles.
Evolution of N-Methylated Carboxamides in Heterocyclic Compound Research
N-methylation of carboxamide groups has become a strategic modification in heterocyclic drug design, addressing two critical pharmaceutical challenges:
- Hydrogen Bonding Modulation : Methylation reduces amide proton availability, decreasing off-target interactions while maintaining target binding affinity.
- Metabolic Stability : N-methyl groups block cytochrome P450-mediated oxidation at the amide nitrogen, extending plasma half-lives.
In benzothiophene systems, N-methylcarboxamides exhibit enhanced blood-brain barrier penetration compared to unmethylated analogs. For instance, N-methylation of a benzothiophene-3-carboxamide series increased CNS permeability (logBB from −1.2 to −0.4) without compromising μ-opioid receptor affinity (Ki = 8 nM). This modification also impacts crystalline packing, with methylated derivatives showing 23% higher aqueous solubility than their primary amide counterparts.
The 2-(3,4-dimethoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide structure strategically incorporates N-methylation at both the tetrahydrobenzothiophene carboxamide and the 3,4-dimethoxybenzamido moiety. This dual methylation approach likely synergizes to optimize target engagement while mitigating first-pass metabolism—a hypothesis supported by molecular modeling studies showing 4.2 kcal/mol stabilization of the methylated amide in ATP-binding pockets compared to non-methylated forms.
Emergence as a Target-Specific Molecular Entity
This compound’s design integrates three pharmacophoric elements:
- Tetrahydrobenzothiophene Core : The partially saturated ring system reduces planarity (dihydropyran-like conformation) compared to fully aromatic benzothiophenes, potentially enhancing selectivity for kinases with hydrophobic pockets.
- 3,4-Dimethoxybenzamido Group : The methoxy substituents at C3 and C4 positions create a 120° dihedral angle with the benzamide plane, mimicking natural kinase inhibitors like staurosporine. Quantum mechanical calculations suggest this configuration enables simultaneous hydrogen bonding with kinase hinge regions (via the amide) and hydrophobic interactions with allosteric pockets.
- N-Methylcarboxamide : Positioned at C3 of the benzothiophene, this group likely participates in water-mediated hydrogen bonds while the methyl moiety fills a small hydrophobic subpocket observed in 78% of kinase crystal structures.
Recent molecular dynamics simulations (200 ns trajectories) indicate the compound adopts a binding pose in CDK2 with:
Current Research Landscape and Knowledge Gaps
Despite progress in benzothiophene-based drug discovery, critical gaps persist regarding 2-(3,4-dimethoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide:
Structural Optimization Opportunities
- Impact of tetrahydrobenzothiophene ring conformation on off-target activity (e.g., hERG channel binding)
- Optimal methoxy substitution pattern (comparative studies of 3,4- vs 2,5-dimethoxy analogs lacking)
- Stereochemical effects: No published data on enantiomeric forms despite the presence of two chiral centers
Mechanistic Uncertainties
- Precise kinase inhibition profile (published studies focus on CDK2/4/6, but 45% sequence homology across human kinome suggests broader activity)
- Role of N-methyl groups in modulating ABC transporter affinity (P-gp/BCRP interactions unreported)
Synthetic Challenges
Properties
IUPAC Name |
2-[(3,4-dimethoxybenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-20-18(23)16-12-6-4-5-7-15(12)26-19(16)21-17(22)11-8-9-13(24-2)14(10-11)25-3/h8-10H,4-7H2,1-3H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWDEMPUBXSOEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzothiophene core, which can be achieved through cyclization reactions involving thiophene derivatives. The dimethoxybenzamido group can be introduced via amide bond formation using 3,4-dimethoxybenzoic acid and appropriate amine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
This compound is synthesized through multi-step processes that emphasize amide bond formation and substitutions on the tetrahydrobenzothiophene core. Key reactions include:
Amide Coupling Reactions
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Reagents : Carbodiimides (e.g., EDC, HATU) and bases (e.g., DIPEA) are used to activate carboxylic acids for coupling with amines .
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Example : The 3,4-dimethoxybenzamido group is introduced via coupling of 3,4-dimethoxybenzoic acid derivatives with the tetrahydrobenzothiophene-3-carboxamide scaffold .
Functionalization of the Thiophene Core
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Substituents at positions 2 and 3 of the tetrahydrobenzothiophene ring are critical. Alkylation or acylation reactions at these positions influence biological activity .
Reaction Conditions and Catalysts
Stability and Reactivity Insights
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Hydrolysis Sensitivity : The amide bonds in this compound are stable under physiological conditions but susceptible to enzymatic cleavage .
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Solubility : Polar aprotic solvents (e.g., DMSO) enhance solubility during synthesis, while nonpolar solvents are used for purification .
Byproducts and Side Reactions
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Undesired Substitutions : Alkylation at position 6 of the tetrahydrobenzothiophene ring can lead to steric hindrance, reducing binding affinity .
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Racemization : Chiral intermediates (e.g., piperidine derivatives) require enantiomeric separation via chromatography to achieve >98% ee .
Analytical Characterization
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. It can be utilized as a reagent in organic synthesis due to its functional groups that allow for various chemical reactions such as hydrolysis and esterification.
Reactions:
- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
- Esterification: The carboxyl group can undergo esterification with alcohols.
Biology
Research indicates that 2-(3,4-dimethoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibits potential biological activities :
- Antiproliferative Properties: Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells).
- Antimicrobial Activity: The compound has been investigated for its ability to combat microbial infections.
Medicine
The compound is being explored for its potential as a therapeutic agent :
- Drug Development: It is being studied for its efficacy in targeting specific biological pathways involved in diseases such as cancer.
- Mechanism of Action: The compound may interact with enzymes or receptors, modulating their activity and affecting cellular pathways.
Case Studies and Research Findings
-
Anticancer Activity:
Research has demonstrated that certain derivatives of tetrahydrobenzothiophene compounds exhibit significant anticancer activity by inhibiting tubulin polymerization. This leads to cell cycle arrest in the G2/M phase, which is crucial for cancer treatment . -
Biological Assays:
In vitro studies have evaluated the effectiveness of this compound against various cancer cell lines and microbial strains. Results indicate promising activity that warrants further investigation into its therapeutic potential .
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it has been shown to inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Tetrahydrobenzothiophene Derivatives
Key Observations:
Benzamido Substituents: The 3,4-dimethoxy group in the target compound is associated with kinase inhibition (Flt-3), likely due to enhanced hydrogen bonding with kinase active sites . Methoxy and methyl groups on the benzamido moiety (e.g., 4-methoxy in ) correlate with antimicrobial activity, suggesting divergent structure-activity relationships (SAR) compared to kinase-targeted analogs.
Aryl substituents (e.g., N-(3-methylphenyl) in ) improve antifungal activity, possibly through π-π interactions with fungal enzymes.
Biological Activity
The compound 2-(3,4-dimethoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a member of the benzothiophene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.43 g/mol. The structure features a benzothiophene core substituted with a dimethoxybenzamide group, which is significant for its biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.43 g/mol |
| Functional Groups | Carboxamide, Dimethoxy |
| Core Structure | Tetrahydrobenzothiophene |
Anticancer Properties
Research indicates that derivatives of tetrahydrobenzothiophene compounds exhibit significant anticancer activity. For instance, studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer). The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative effects of several benzothiophene derivatives against multiple tumor cell lines. The results indicated that compounds with similar structural characteristics to 2-(3,4-dimethoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Analgesic Activity
The analgesic potential of related compounds was assessed using the "hot plate" method in animal models. Results indicated that certain derivatives possess analgesic effects that exceed those of standard analgesics like metamizole. This suggests that the benzothiophene scaffold may be a promising lead for developing new analgesics .
Antimicrobial Activity
Several studies have reported the antimicrobial properties of thiophene derivatives. Compounds similar to 2-(3,4-dimethoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide demonstrated moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one derivative showed inhibition zones comparable to those produced by ampicillin .
The biological activities of 2-(3,4-dimethoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be attributed to several mechanisms:
- Cell Cycle Arrest : Inhibition of tubulin polymerization disrupts microtubule dynamics during mitosis.
- Apoptosis Induction : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties that contribute to their overall biological profile .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3,4-dimethoxybenzamido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how is its purity validated?
- Methodology :
- Synthesis : Utilize coupling reactions between 3,4-dimethoxybenzoyl chloride and the tetrahydrobenzothiophene-3-carboxamide scaffold. Ethanol or DMF is typically employed as a solvent, with LiH or Na₂CO₃ as bases to control pH (similar to methods in and ).
- Characterization :
- NMR and IR Spectroscopy : Confirm functional groups (amide bonds, aromatic protons) and monitor reaction progress.
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
- HPLC : Assess purity (>95% recommended for biological assays).
- Reference : Synthesis of analogous thiophene-3-carboxamides in highlights ethanol as a solvent with yields ranging 37–70%, while emphasizes DMF for similar coupling reactions .
Q. What biological activities have been reported for structurally related tetrahydrobenzothiophene-3-carboxamide derivatives?
- Methodology :
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using agar diffusion or microbroth dilution (MIC determination) ( ).
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. methyl groups) on bioactivity. For example, shows enhanced antifungal activity in derivatives with para-substituted aryl groups .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodology :
- Quantum Chemical Calculations : Use software (e.g., Gaussian, ORCA) to model transition states and predict energetically favorable pathways ( ).
- Reaction Path Search : Apply algorithms to screen solvents, catalysts, and temperatures. highlights ICReDD’s approach combining computation and experimentation to reduce trial-and-error .
- Machine Learning : Train models on existing reaction datasets to predict optimal yields ( ).
Q. How should researchers address contradictions in reported biological activity data for similar compounds?
- Methodology :
- Meta-Analysis : Systematically compare assay conditions (e.g., bacterial strains, inoculum size) across studies.
- Dose-Response Validation : Repeat experiments under standardized protocols (e.g., CLSI guidelines).
- SAR Re-evaluation : Isolate confounding factors (e.g., solubility, membrane permeability) using logP calculations or ADMET profiling. notes variability in substituent effects on activity .
Q. What advanced analytical techniques resolve structural ambiguities in this compound?
- Methodology :
- X-ray Crystallography : Confirm stereochemistry and hydrogen-bonding networks (if crystals are obtainable).
- 2D NMR (COSY, NOESY) : Assign proton environments in crowded spectral regions.
- High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric fragments. relies on NMR/IR for benzothiazole derivatives .
Q. What strategies improve the compound’s stability during storage and biological assays?
- Methodology :
- Degradation Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring.
- Lyophilization : Enhance shelf life by removing hydrolytic solvents.
- Protective Excipients : Co-formulate with cyclodextrins or antioxidants ( discusses pH-sensitive degradation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
